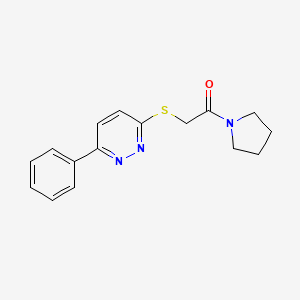

2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group attached to it. It also has a sulfanyl group linking it to a pyrrolidinone ring, which is a five-membered ring with a nitrogen atom and a ketone functional group .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of coupling reagents . The synthesis would likely involve the formation of the pyridazinone and pyrrolidinone rings in separate steps, followed by the introduction of the sulfanyl linker .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone and pyrrolidinone rings, along with the phenyl group and the sulfanyl linker. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazinone and pyrrolidinone rings, as well as the sulfanyl group. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions or additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on the specific arrangement of its functional groups. For example, the presence of the sulfanyl group could potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Mesalazine and Inflammatory Bowel Disease

Mesalazine, a compound with a somewhat related chemical structure due to the presence of a pyridazine ring and sulfanyl group, is extensively studied for its application in treating inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease. Its mechanism involves the delivery to the distal small intestine and colon, highlighting the importance of specific chemical functionalities in targeting intestinal diseases (Brogden & Sorkin, 1989).

Pyrrolidine in Drug Discovery

The pyrrolidine ring, as part of the compound's name, signifies its relevance in medicinal chemistry. Pyrrolidine derivatives are widely explored for their pharmacological applications due to their ability to efficiently explore pharmacophore space and contribute to the molecule's stereochemistry. This makes them a key scaffold in the design of biologically active compounds targeting various diseases (Li Petri et al., 2021).

Pharmacological and Biochemical Actions of Related Compounds

The biochemical and pharmacological actions of compounds like sulphasalazine, which share functional groups with "2-(6-Phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone," are studied in depth to understand their therapeutic efficacy in diseases like rheumatoid arthritis. This illustrates the potential research interest in understanding how similar structures could modulate immune responses or contribute to disease-modifying effects (Hoult, 2012).

Chemical Synthesis and Heterocyclic Chemistry

The synthesis and application of heterocyclic compounds, including pyridines, pyrrolidines, and sulfanyl derivatives, are a significant area of chemical research. These structures are key in developing new pharmaceuticals, agrochemicals, and materials science applications. The versatility and reactivity of these functional groups enable the synthesis of complex molecules with specific biological activities (Philip et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(6-phenylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-16(19-10-4-5-11-19)12-21-15-9-8-14(17-18-15)13-6-2-1-3-7-13/h1-3,6-9H,4-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPIWWCRQOJVFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2797260.png)

![2-phenoxy-N-[4-[2-[(2-phenoxyacetyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2797261.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797266.png)

![3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one](/img/structure/B2797268.png)

![3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2797270.png)

![4-(benzylthio)-2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2797273.png)

![2-Chloro-N-[2-hydroxy-1-(2-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2797277.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2797278.png)

![(3-chlorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2797281.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide](/img/structure/B2797282.png)

![(4-ethoxyphenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2797283.png)